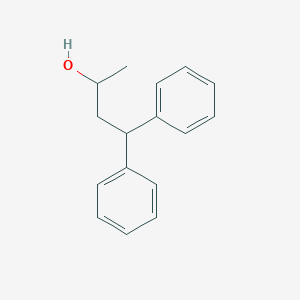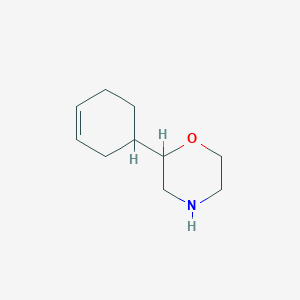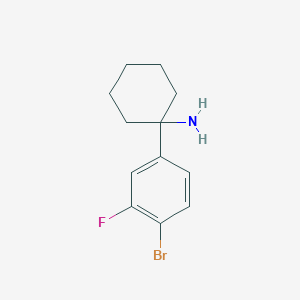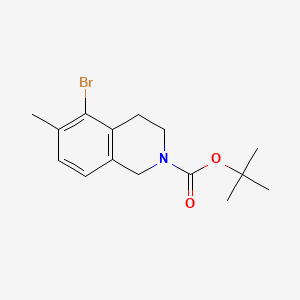![molecular formula C9H10ClNO3 B13578155 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethanol , is a compound with an intriguing structure. It consists of two key components: the benzo[d][1,3]dioxole ring and the amino alcohol group. The benzo[d][1,3]dioxole moiety imparts unique properties to this compound, making it an interesting subject for study .
Preparation Methods
Synthetic Routes: The synthesis of 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves several steps. One common approach is via a Pd-catalyzed C-N cross-coupling reaction . Here are the key steps:
Introduction of the Benzo[d][1,3]dioxole Group: Start with a suitable precursor (e.g., 3-bromoindole) and introduce the benzo[d][1,3]dioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination.
Amination: Perform a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~] and cesium carbonate (Cs~2~CO~3~) as the base with the 3-bromoindole intermediate.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution: It is amenable to substitution reactions at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative conditions (e.g., KMnO4) can lead to the formation of new functional groups.
Major Products: The major products formed from reactions involving 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol vary based on the specific reaction type. These could include substituted derivatives, cyclization products, or intermediates for further functionalization.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Anticancer Activity: While not directly studied for this compound, related indoles have shown anticancer potential.
Mechanism of Action: Investigate its effects on cellular processes, including cell cycle arrest and apoptosis.
Fine Chemicals: Its unique structure may find applications in specialty chemicals and materials.
Mechanism of Action
The precise mechanism by which 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting pathways involved in cell growth, division, and survival.
Comparison with Similar Compounds
While this compound shares features with other indoles, its specific combination of the benzo[d][1,3]dioxole ring and amino alcohol group sets it apart
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-amino-1-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(12)3-11)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
InChI Key |
FIUIABVXAUFLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)






![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)


![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
